3-glycidoxypropyltrimethoxysilane

Vue d'ensemble

Description

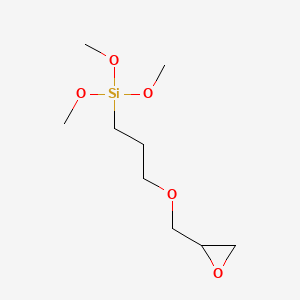

3-glycidoxypropyltrimethoxysilane: is a versatile organosilane compound known for its unique chemical structure. It consists of a glycidoxy group and three methoxy groups attached to a propyl chain. This structure enables it to exhibit exceptional reactivity and compatibility with various materials . The compound is widely used in different fields due to its ability to form strong chemical bonds with both organic and inorganic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-glycidoxypropyltrimethoxysilane can be synthesized through the co-hydrolysis of (3-glycidoxypropyl)trimethoxysilane and tetraethyl orthosilicate in acidic conditions . Another method involves the reaction of 3-(2,3-glycidoxy)propyltrimethoxysilane with tetrabutylammonium bromide in ethyl acetate under carbon dioxide pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-glycidoxypropyltrimethoxysilane undergoes various types of reactions, including:

Epoxide Ring Opening: The epoxide ring can react with amines, alcohols, thiols, and acids.

Hydrolysis and Condensation: The methoxy groups can hydrolyze and condense to form siloxane bonds.

Common Reagents and Conditions:

Epoxide Ring Opening: Common reagents include primary amines, alcohols, and thiols.

Hydrolysis and Condensation: Water or aqueous solutions are used under acidic or basic conditions.

Major Products Formed:

Epoxide Ring Opening: Products include glycidyl derivatives with various functional groups.

Hydrolysis and Condensation: Siloxane networks and hybrid organic-inorganic materials.

Applications De Recherche Scientifique

Construction and Building Materials

- Waterproofing Agents : GPTMS is used in waterproofing formulations for concrete and masonry. It enhances water repellency, preventing moisture penetration and efflorescence, which can degrade structural integrity over time .

- Sealants and Adhesives : It acts as a coupling agent in polysulfide and polyurethane sealants, improving adhesion and mechanical properties of the cured products .

| Application | Functionality |

|---|---|

| Waterproofing | Enhances water repellency |

| Sealants | Improves adhesion and mechanical properties |

| Adhesives | Acts as a coupling agent |

Textile Industry

In textiles, GPTMS serves as a finishing agent that imparts water repellency, stain resistance, and wrinkle recovery properties to fabrics. This application is particularly beneficial for outdoor and industrial textiles where durability is crucial .

Corrosion Protection

GPTMS provides corrosion protection for metal substrates by forming a thin film that inhibits moisture and chemical attack. This application extends the service life of components in marine and automotive industries .

Biomedical Applications

In the biomedical field, GPTMS is utilized as a surface modifier for medical devices and implants. Its ability to enhance cell adhesion and biocompatibility makes it suitable for drug delivery systems and tissue engineering applications .

Plastic Additive

GPTMS functions as a processing aid in plastic formulations, improving the dispersion of fillers and reinforcements. It enhances the mechanical properties and thermal stability of plastic composites, making them suitable for various consumer and industrial applications .

Release Agents

Due to its low surface energy, GPTMS is effective as a release agent in molding operations for rubber and plastics. It facilitates the easy release of molded parts from molds, thereby improving productivity .

Research Findings

Recent studies have focused on the hydrolysis behavior of GPTMS in different solvent systems. For instance, research indicates that the hydrolysis process generates silanol groups which can lead to the formation of siloxane networks over time . This characteristic is critical for understanding its reactivity in various applications.

Case Studies

-

Case Study 1: Waterproofing Application

A study demonstrated that incorporating GPTMS into waterproofing agents significantly improved water resistance in concrete samples subjected to prolonged exposure to moisture. -

Case Study 2: Biomedical Device Functionalization

Research showed that modifying implant surfaces with GPTMS enhanced cell adhesion rates by 30%, indicating improved biocompatibility for orthopedic applications.

Mécanisme D'action

The mechanism of action of 3-glycidoxypropyltrimethoxysilane involves its bifunctional nature. The methoxy groups hydrolyze and condense to form siloxane bonds with inorganic surfaces, creating a strong 3D matrix . The glycidoxy group undergoes ring-opening reactions with various nucleophiles, forming covalent bonds with organic materials . This dual reactivity allows the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .

Comparaison Avec Des Composés Similaires

- (3-Aminopropyl)triethoxysilane

- (3-Aminopropyl)trimethoxysilane

- (3-Mercaptopropyl)trimethoxysilane

- Vinyltrimethoxysilane

- (3-Trimethoxysilyl)propyl methacrylate

Comparison: 3-glycidoxypropyltrimethoxysilane is unique due to its glycidoxy group, which provides additional reactivity compared to other organosilanes that may only have amino, mercapto, or vinyl groups . This makes it particularly useful in applications requiring strong adhesion and compatibility between organic and inorganic materials .

Activité Biologique

3-Glycidoxypropyltrimethoxysilane (GPTMS) is an organosilane compound widely recognized for its unique chemical properties and versatility in various applications, particularly in materials science and biomedicine. This article delves into the biological activity of GPTMS, exploring its hydrolysis, polymerization, and potential applications in enhancing biological materials.

Chemical Structure and Properties

GPTMS is characterized by a glycidoxy group and three methoxy groups attached to a propyl chain. Its molecular formula is , with a molecular weight of 236.34 g/mol. The compound exhibits significant reactivity due to its epoxide group, which can undergo ring-opening reactions, making it suitable for cross-linking applications in polymer chemistry.

Table 1: Physical and Chemical Properties of GPTMS

| Property | Value |

|---|---|

| Melting Point | -50°C |

| Boiling Point | 120°C |

| Density | 1.070 g/mL at 20°C |

| Flash Point | >230°F |

| Solubility | Slightly in Acetonitrile, Chloroform; insoluble in water |

Hydrolysis and Polymerization

The hydrolysis of GPTMS is a critical process that influences its biological activity. Studies have shown that GPTMS undergoes rapid hydrolysis in aqueous solutions, leading to the formation of silanol groups () and subsequent condensation to form siloxane bonds (). The kinetics of these reactions vary with time and solvent composition, significantly affecting the properties of the resulting silicate networks.

- Initial Hydrolysis : Within the first 30 minutes, hydrolysis predominantly generates groups alongside methanol as a byproduct .

- Condensation Phase : After approximately 60 minutes, the formation of siloxane bonds accelerates, leading to increased transmittance in infrared spectroscopy measurements, indicating a shift from alkoxy groups to siloxanes .

Biological Applications

GPTMS has garnered attention for its potential applications in biomedicine, particularly in creating biocompatible materials. Its ability to enhance adhesion and mechanical properties makes it suitable for various biomedical applications:

- Adhesion Promoter : GPTMS is used as a coupling agent in hydrogels and polymer matrices, improving the adhesion between inorganic fillers and organic polymers. This property is crucial for developing bioactive coatings that facilitate cell attachment and growth .

- Cross-linking Agent : The epoxide group allows GPTMS to act as a cross-linking agent in the synthesis of hydrogels, which can be engineered for drug delivery systems or tissue engineering scaffolds .

Case Studies

- Hydrogel Formation : Research demonstrated that incorporating GPTMS into chitosan-based hydrogels significantly improved their mechanical strength and swelling behavior. The cross-linking facilitated by GPTMS led to enhanced stability under physiological conditions .

- Wearable Sensors : A study highlighted the use of GPTMS in developing wearable biosensors for continuous monitoring of biomarkers in sweat. The incorporation of GPTMS improved the electrochemical properties of the sensors, enhancing their sensitivity and stability .

Propriétés

IUPAC Name |

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSIOYPQMFLKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOCC1CO1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56325-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027489 | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid, Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline] | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.002 [mmHg] | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2530-83-8, 25704-87-4, 68611-45-0, 233765-90-7, 56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2,3-Epoxypropoxy)propyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2530-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Glycidyloxypropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidyl POSS Cage Mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidylpropyltrimethoxysilane homopol.~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K9X9X899R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of GPTMS?

A1: GPTMS has the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol. Its structure consists of a silicon atom bonded to three methoxy groups (-OCH3) and a propyl chain terminated with an epoxy group (a three-membered ring containing an oxygen atom).

Q2: Which spectroscopic techniques are useful for characterizing GPTMS?

A2: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ] to analyze GPTMS. FTIR helps identify characteristic functional groups like epoxy rings and siloxane bonds, while NMR provides insights into the molecular structure and dynamics of GPTMS. Other techniques, such as X-ray photoelectron spectroscopy (XPS) [], are also employed for surface characterization.

Q3: How does GPTMS enhance the properties of materials?

A3: GPTMS acts as a coupling agent, forming a bridge between organic and inorganic materials [, , , , ]. Its epoxy group reacts with organic materials like polymers, while its methoxy groups hydrolyze and condense to form siloxane (Si-O-Si) bonds with inorganic materials like silica [, , , , , ]. This bridging action improves the interfacial adhesion, mechanical strength, and stability of the resulting hybrid materials [, , , , , ].

Q4: How does the structure of GPTMS influence its hydrolysis and condensation behavior?

A4: The hydrolysis and condensation of GPTMS are crucial for forming the siloxane network in hybrid materials. Research using techniques like neutron reflectivity shows that the cross-link density of GPTMS films is not uniform. Films tend to have a higher cross-link density near the substrate surface and a lower density in the bulk []. Factors like the presence of solvents [] and the addition of other silanes [, , ] can significantly impact the structure and properties of the resulting network.

Q5: How does water affect the stability of GPTMS-based coatings?

A5: Water can degrade GPTMS films, particularly at elevated temperatures []. This degradation occurs due to the hydrolysis of siloxane bonds, leading to changes in the film's structure and properties. Studies using neutron reflectivity and infrared spectroscopy have shown that the central portion of GPTMS films, possessing lower cross-link density, is more susceptible to water-induced degradation []. The rate of hydrolysis is also affected by factors like pH and temperature [].

Q6: What are some common applications of GPTMS?

A6: GPTMS finds applications in various fields, including:* Hard coatings on plastics: GPTMS-based coatings enhance the scratch resistance, abrasion resistance, and optical clarity of plastics, making them suitable for applications like automotive windshields and eyeglass lenses [, , ].* Adhesion promotion: GPTMS improves the adhesion between dissimilar materials, such as polymers and metals or ceramics. This property is exploited in dental cements [, ], adhesives [], and composite materials [].* Drug delivery: GPTMS can be used to modify the surface of mesoporous materials, influencing the adsorption and release kinetics of drugs like acyclovir []. This has implications for controlled drug delivery systems.* Corrosion protection: GPTMS-based coatings can act as a barrier against corrosive agents, protecting metallic substrates. The incorporation of nanoparticles or corrosion inhibitors further enhances the protective properties of these coatings []. * Biosensors: GPTMS can be used to create biocompatible self-assembled monolayers (SAMs) on electrode surfaces for immobilizing enzymes like cholesterol oxidase. This enables the development of electrochemical biosensors for detecting analytes like cholesterol [].

Q7: How does GPTMS influence the properties of silica-filled silicone adhesives?

A7: GPTMS, often used in conjunction with siloxanols like hydroxy-terminated dimethyl methylvinyl co-siloxanol (DMMVS), acts as an adhesion promoter in silicone elastomers []. Studies utilizing sum frequency generation (SFG) vibrational spectroscopy revealed that GPTMS segregates to the interface between the silicone and the substrate, improving adhesion. The methoxy groups of GPTMS play a crucial role in this process by reacting with the substrate surface []. The addition of fillers and catalysts can further influence the interfacial interactions and adhesion properties [].

Q8: What are the safety considerations for working with GPTMS?

A8: While this Q&A focuses on the scientific aspects of GPTMS, it is essential to highlight that GPTMS, like many chemicals, requires careful handling. Users should consult the Safety Data Sheet (SDS) for specific safety information and handling procedures.

Q9: Are there any environmental concerns associated with GPTMS?

A9: Understanding the environmental impact of GPTMS and developing sustainable practices is crucial. This includes exploring strategies for recycling, waste management, and developing environmentally friendly alternatives and substitutes [, ].

Q10: What are some future directions for research on GPTMS?

A10: Future research on GPTMS can focus on:

Q11: How can cross-disciplinary collaborations advance GPTMS research?

A11: Collaboration between chemists, material scientists, engineers, and other specialists is vital to unlock the full potential of GPTMS []. Sharing knowledge and resources across disciplines can lead to the development of novel GPTMS-based materials with improved properties and expanded applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.